

# Ulixertinib cardiac safety profile QT QTc interval analysis

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## Compound Focus: Ulixertinib

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## QT/QTc Interval Analysis of Ulixertinib

The following table summarizes the key findings from a phase I study designed to investigate the potential for **ulixertinib** to prolong cardiac repolarization [1] [2].

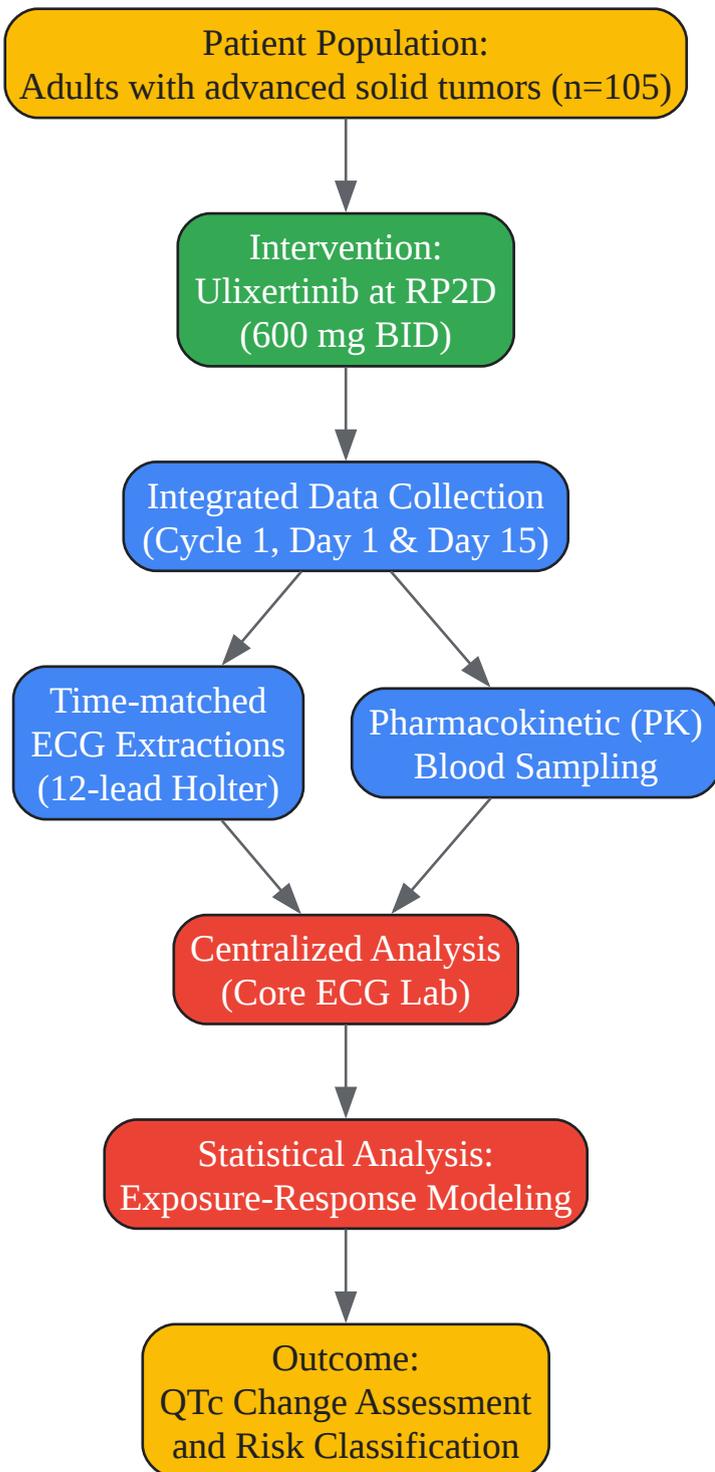
Assessment Parameter	Cycle 1, Day 1	Cycle 1, Day 15
Mean Change in QTc at C <sub>max</sub> (ms)	-0.529 (90% CI: -6.621, 5.562)	-9.202 (90% CI: -22.505, 4.101)
Concentration-QTc Slope (ms per µg/mL)	0.53 (90% CI: -1.343, 2.412)	1.16 (90% CI: -1.732, 4.042)
Heart Rate Change (bpm)	Increase of up to 5.6 bpm	Increase of up to 7 bpm
Effect on PR / QRS Intervals	No meaningful effect	No meaningful effect
Overall Cardiac Risk Conclusion	Low risk for QT/QTc prolongation or other clinically relevant effects on ECG parameters [1] [2].	

## Detailed Experimental Methodology

The quantitative data presented above was generated through a rigorous clinical trial protocol. Here are the key methodological details:

- **Study Design:** The data was derived from a two-part, phase 1, open-label study in adults with advanced solid tumors (ClinicalTrials.gov Identifier: NCT01781429). The QT prolongation analysis included 105 patients [1] [2].
- **ECG & PK Data Collection:** On Cycle 1 Day 1 and Cycle 1 Day 15, electrocardiograms (ECGs) were extracted from 12-lead **Holter monitors** over a 12-hour period. These were time-matched with pharmacokinetic (PK) blood samples to correlate drug concentration in the body with ECG effects [1].
- **ECG Analysis:** Standard 12-lead ECGs were extracted in triplicate at pre-specified timepoints relative to dosing (pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose). All ECGs were analyzed by a central, specialized **core ECG laboratory** to ensure consistency and accuracy [1].
- **Analytical Approach:** The primary analysis used **exposure-response modeling**. This statistical method evaluates the relationship between the concentration of **ulixertinib** in the blood (exposure) and the change in the QTc interval (response), which is considered a robust alternative to traditional thorough QT (TQT) studies, especially in oncology patient populations [1].

The workflow below illustrates this integrated assessment process.



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## Mechanism of Action and Preclinical Rationale

Understanding the context of these safety findings is helpful:

- **Drug Class: Ulixertinib** is a first-in-class, potent, selective, and reversible small-molecule inhibitor of the extracellular signal-regulated kinases **ERK1 and ERK2** [3] [4]. It acts at the final node of the MAPK signaling pathway, a cascade frequently dysregulated in cancers [5].
- **Preclinical Safety Signal:** Early non-clinical studies indicated that **ulixertinib** had a **low potential for inducing QT prolongation**. It only weakly inhibited the hERG channel (which is linked to QT prolongation) and did not significantly prolong cardiac action potentials in dog Purkinje fibers even at high concentrations [1]. The clinical data confirms this favorable preclinical prediction.

## Comparison with Other Oncology Agents

For context, it is valuable to compare **ulixertinib**'s profile with other classes of targeted therapies:

Therapy Class	Example Agents	Key Cardiovascular Safety Concerns	QTc Prolongation Risk
ERK1/2 Inhibitor	Ulixertinib	Minimal ECG effects observed.	<b>Low Risk</b> (Clinical trial data shows no significant mean increase) [1] [2].
BTK Inhibitors	Ibrutinib, others	Atrial fibrillation, hypertension, bleeding, rare ventricular arrhythmias [6].	Reported in rare cases for some agents within the class [6].

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## References

1. Effect of ulixertinib, a novel ERK1/2 inhibitor, on the QT/QTc ... [pmc.ncbi.nlm.nih.gov]
2. Effect of ulixertinib, a novel ERK1/2 inhibitor, on the QT/QTc ... [pubmed.ncbi.nlm.nih.gov]
3. Ulixertinib [biomed-valley.com]

4. Ulixertinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Advances in ERK1/2 inhibition: a medicinal chemistry ... [pmc.ncbi.nlm.nih.gov]
6. Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]

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